molecular formula C4H3FN2O2 B068921 5-Fluorouracil CAS No. 191047-65-1

5-Fluorouracil

Cat. No.: B068921
CAS No.: 191047-65-1
M. Wt: 130.08 g/mol
InChI Key: GHASVSINZRGABV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorouracil is synthesized through the fluorination of uracil. The process typically involves the reaction of uracil with fluorine gas in the presence of a catalyst such as silver fluoride. The reaction conditions include a temperature range of 150-200°C and a pressure of 1-2 atmospheres .

Industrial Production Methods: In industrial settings, fluorouracil is produced using a similar fluorination process but on a larger scale. The reaction is carried out in specialized reactors designed to handle the corrosive nature of fluorine gas. The product is then purified through crystallization and filtration techniques to obtain high-purity fluorouracil .

Chemical Reactions Analysis

Types of Reactions: Fluorouracil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluorouracil has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Fluorouracil is often compared with other pyrimidine analogs such as:

Uniqueness of Fluorouracil: Fluorouracil’s ability to be used both systemically and topically makes it unique among pyrimidine analogs. Its incorporation into both DNA and RNA also distinguishes it from other compounds that primarily target DNA .

Properties

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
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InChI Key

GHASVSINZRGABV-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
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Molecular Formula

C4H3FN2O2
Record name FLUOROURACIL
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DSSTOX Substance ID

DTXSID2020634
Record name 5-Fluorouracil
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Molecular Weight

130.08 g/mol
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Physical Description

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid
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Boiling Point

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C
Record name FLUOROURACIL
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L
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Mechanism of Action

The precise mechanism of action has not been fully determined, but the main mechanism of fluorouracil is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex. This results in the inhibition of the formation of thymidylate from uracil, which leads to the inhibition of DNA and RNA synthesis and cell death. Fluorouracil can also be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., 5-FU requires enzymatic conversion to the nucleotide (ribosylation and phosphorylation) in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation in to RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The interaction between F-dUMP and the enzyme thymidylate synthase leads to depletion of TTP, a necessary constituent of DNA ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme. The inhibitory complex resembles the transition state formed during the normal enzymatic reaction when dUMP is converted to thymidylate. Although the physiological complex progresses to the synthesis of thymidylate by transfer of the methylene group and 2 hydrogen atoms from folate to dUMP, this reaction is blocked in the inhibitory complex by the stability of the fluorine carbon bond on F-dUMP; sustained inhibition of the enzyme results ..., Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5-10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from uracil, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., Fluorouracil is an antimetabolite of the pyrimidine analog type. Fluorouracil is considered to be cell cycle-specific for the S phase of cell division. Activity results from its conversion to an active metabolite in the tissues, and includes inhibition of DNA and RNA synthesis., There is evidence that the metabolism of fluorouracil in the anabolic pathway blocks the methylation reaction of deoxyuridylic acid to thymidylic acid. In this manner fluorouracil interferes with the synthesis of deoxyribonucleic acid (DNA) and to a lesser extent inhibits the formation of ribonucleic acid (RNA). Since DNA and RNA are essential for cell division and growth, the effect of fluorouracil may be to create a thymine deficiency which provokes unbalanced growth and death of the cell. The effects of DNA and RNA deprivation are most marked on those cells which grow more rapidly and take up fluorouracil at a more rapid rate. The catabolic metabolism of fluorouracil results in degradation products (eg, CO2 , urea, (alpha)-fluoro-(beta)-alanine) which are inactive. /Efudex Solutions/, For more Mechanism of Action (Complete) data for FLUOROURACIL (7 total), please visit the HSDB record page.
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Color/Form

White to practically white crystalline powder, Crystals from water or methanol-ether

CAS No.

51-21-8
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Melting Point

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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